7-Bromo-6-fluoroquinoline 7-Bromo-6-fluoroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18614036
InChI: InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H
SMILES:
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04 g/mol

7-Bromo-6-fluoroquinoline

CAS No.:

Cat. No.: VC18614036

Molecular Formula: C9H5BrFN

Molecular Weight: 226.04 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-6-fluoroquinoline -

Specification

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
IUPAC Name 7-bromo-6-fluoroquinoline
Standard InChI InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H
Standard InChI Key BNRUBLTXULWRKF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(C=C2N=C1)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline core of 7-bromo-6-fluoroquinoline features a planar bicyclic system with nitrogen at position 1. Halogen substituents at C6 (fluorine) and C7 (bromine) create distinct electronic environments:

  • Fluorine: Electronegative, enhancing metabolic stability and hydrogen-bonding potential.

  • Bromine: Increases lipophilicity, improving membrane permeability and interaction with hydrophobic targets .

The InChI key (InChI=1/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H) confirms the substitution pattern . Single-crystal X-ray diffraction data from borylated analogues (e.g., 2a) further validate regioselective functionalization at C7 .

Physical Characteristics

PropertyValue/DescriptionSource
Molecular Weight226.05 g/mol
AppearancePale yellow to brownish solid
SolubilityModerate in organic solvents (e.g., THF, DCM)
Melting PointNot explicitly reported; analogues: 100–155°C

Synthesis and Functionalization

Iridium-Catalyzed Borylation

A pivotal synthesis route involves iridium-catalyzed C–H borylation of 6-fluoroquinolines (Table 1) :

  • Borylation: [Ir(OMe)COD]₂ (1.5 mol%), dtbpy, and B₂pin₂ in THF at 80°C for 12–18 hours yield C7-borylated intermediates (e.g., 2a).

  • Bromination: Treatment with CuBr₂ in MeOH/H₂O (1:1) converts boronic esters to bromoquinolines (e.g., 3a–3e) in >90% yield .

Table 1: Representative Synthesis of 7-Bromo-6-fluoroquinoline Derivatives

SubstrateConditionsProduct (Yield)Application
1a[Ir]/B₂pin₂, THF, 80°C2a (95%)Antibiotic precursors
2aCuBr₂, MeOH/H₂O, 80°C3a (95%)Suzuki coupling

Late-Stage Diversification

The C7-bromo group enables further transformations:

  • Suzuki–Miyaura Coupling: Palladium-catalyzed reactions with aryl/heteroaryl boronic acids (e.g., 2a13a) .

  • Amination: Hartwig–Buchwald coupling with piperidine introduces nitrogen-based functionalities .

  • Hydrolysis: Acid- or base-mediated reactions yield quinolones (e.g., 13d, 13e), critical for antimicrobial activity .

Pharmacological Applications

Antimicrobial Agents

7-Bromo-6-fluoroquinoline serves as a precursor to fluoroquinolones, a class of broad-spectrum antibiotics. Hydrolysis of the quinoline scaffold (e.g., 2f13d) generates the β-keto acid moiety essential for DNA gyrase inhibition . Comparative studies show:

  • Potency: Fluoroquinolones derived from C7-borylated quinolines exhibit MIC values ≤1 µg/mL against E. coli and S. aureus .

  • Resistance Mitigation: The C6 fluorine reduces efflux pump binding, enhancing intracellular accumulation .

Anticancer Activity

Bromine’s lipophilicity facilitates interaction with hydrophobic kinase pockets. Derivatives like 3c (4-((3,5-dimethylbenzyl)oxy)-substituted) show:

  • IC₅₀: 2.5 µM against breast cancer (MCF-7) cells via topoisomerase II inhibition.

  • Selectivity: 10-fold higher cytotoxicity toward cancer vs. normal cells (HEK-293).

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor specificity.

  • Resistance Reversal: Co-administration with efflux pump inhibitors (e.g., verapamil) .

  • Green Synthesis: Photocatalytic borylation to reduce iridium catalyst loadings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator